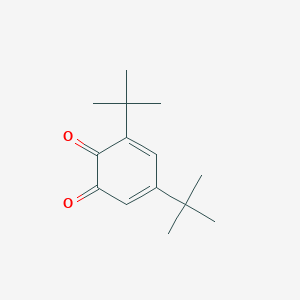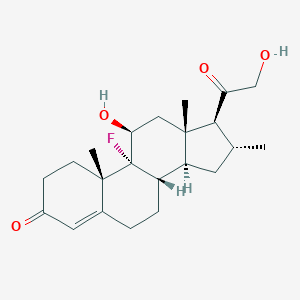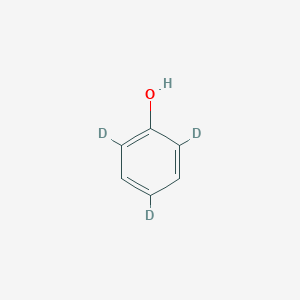
3,5-Di-tert-butil-o-benzoquinona
Descripción general
Descripción
3,5-Di-tert-butyl-o-benzoquinone is an organic compound with the molecular formula C14H20O2. It is a derivative of benzoquinone, characterized by the presence of two tert-butyl groups at the 3 and 5 positions on the benzene ring. This compound is known for its strong oxidizing properties and is commonly used in organic synthesis and various chemical reactions .
Aplicaciones Científicas De Investigación
3,5-Di-tert-butyl-o-benzoquinone has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and in the preparation of various ligands and catalysts
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It’s known that quinones, in general, can interact with various biological molecules, including proteins and dna .
Mode of Action
3,5-Di-tert-butyl-o-benzoquinone is a strong oxidizing agent . It can participate in various oxidation reactions, such as hydrogen abstraction and oxidative dehydrogenation . The compound’s interaction with its targets often involves redox reactions, leading to changes in the target molecules’ structure and function .
Biochemical Pathways
Given its oxidative properties, it can be inferred that it may influence pathways involving redox reactions .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents like ethanol and toluene but insoluble in water . This suggests that its bioavailability may be influenced by factors such as the administration route and the presence of certain solvents.
Result of Action
The molecular and cellular effects of 3,5-Di-tert-butyl-o-benzoquinone’s action largely depend on its interaction with its targets. As an oxidizing agent, it can induce structural and functional changes in these targets through redox reactions .
Action Environment
The action, efficacy, and stability of 3,5-Di-tert-butyl-o-benzoquinone can be influenced by various environmental factors. For instance, its oxidative properties might be affected by the presence of reducing agents . Additionally, its solubility characteristics suggest that it might be more stable and effective in non-aqueous environments .
Análisis Bioquímico
Biochemical Properties
3,5-Di-tert-butyl-o-benzoquinone plays a significant role in biochemical reactions due to its oxidizing nature. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme acetylcholinesterase, where 3,5-Di-tert-butyl-o-benzoquinone acts as an inhibitor, affecting the breakdown of acetylcholine in neural synapses . Additionally, it has been used in the preparation of benzoxazole derivative ligands, which are important in coordination chemistry .
Cellular Effects
3,5-Di-tert-butyl-o-benzoquinone influences various cellular processes. It has been observed to induce oxidative stress in cells, leading to the activation of cell signaling pathways related to stress responses. This compound can alter gene expression by modulating transcription factors that respond to oxidative stress. Furthermore, 3,5-Di-tert-butyl-o-benzoquinone affects cellular metabolism by disrupting mitochondrial function, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, 3,5-Di-tert-butyl-o-benzoquinone exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to their inhibition or activation. For instance, its interaction with acetylcholinesterase involves binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine . Additionally, 3,5-Di-tert-butyl-o-benzoquinone can induce the formation of reactive oxygen species (ROS), which further propagate oxidative damage and signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Di-tert-butyl-o-benzoquinone change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and moisture. Long-term studies have shown that prolonged exposure to 3,5-Di-tert-butyl-o-benzoquinone can lead to sustained oxidative stress in cells, resulting in chronic cellular damage and altered cellular functions .
Dosage Effects in Animal Models
The effects of 3,5-Di-tert-butyl-o-benzoquinone vary with different dosages in animal models. At low doses, it can induce mild oxidative stress and modulate enzyme activity without causing significant toxicity. At high doses, 3,5-Di-tert-butyl-o-benzoquinone can cause severe oxidative damage, leading to cell death and tissue injury. Toxicological studies have identified threshold doses beyond which adverse effects become pronounced .
Metabolic Pathways
3,5-Di-tert-butyl-o-benzoquinone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound can undergo reduction and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites in cells .
Transport and Distribution
Within cells and tissues, 3,5-Di-tert-butyl-o-benzoquinone is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 3,5-Di-tert-butyl-o-benzoquinone is crucial for its activity and function. It is primarily localized in the mitochondria, where it disrupts mitochondrial function and induces oxidative stress. Additionally, 3,5-Di-tert-butyl-o-benzoquinone can be found in the cytoplasm and nucleus, where it interacts with various biomolecules and influences cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5-Di-tert-butyl-o-benzoquinone can be synthesized through the oxidation of 3,5-di-tert-butylphenol. The oxidation process typically involves the use of an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out in an organic solvent like acetone or dichloromethane under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of 3,5-Di-tert-butyl-o-benzoquinone follows a similar synthetic route but on a larger scale. The process involves the continuous oxidation of 3,5-di-tert-butylphenol using a suitable oxidizing agent in a reactor. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Di-tert-butyl-o-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced to 3,5-di-tert-butylhydroquinone using reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions where the tert-butyl groups can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in solvents like acetone or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles in the presence of catalysts or under specific reaction conditions
Major Products:
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of 3,5-di-tert-butylhydroquinone.
Substitution: Formation of substituted benzoquinone derivatives
Comparación Con Compuestos Similares
- 2,6-Di-tert-butyl-1,4-benzoquinone
- 4-tert-Butyl-5-methoxy-o-benzoquinone
- 2-tert-Butyl-1,4-benzoquinone
Comparison: 3,5-Di-tert-butyl-o-benzoquinone is unique due to the specific positioning of the tert-butyl groups, which influences its reactivity and stability. Compared to 2,6-Di-tert-butyl-1,4-benzoquinone, it has different electronic and steric properties, leading to variations in its chemical behavior and applications .
Propiedades
IUPAC Name |
3,5-ditert-butylcyclohexa-3,5-diene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUZOVBGCDDMSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C(=O)C(=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187478 | |
| Record name | 3,5-Di-tert-butyl-1,2-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark red crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 3,5-Di-tert-butyl-1,2-benzoquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19745 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3383-21-9 | |
| Record name | 3,5-Di-tert-butyl-1,2-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3383-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Di-tert-butyl-1,2-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003383219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3383-21-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Di-tert-butyl-1,2-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-di-tert-butyl-o-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol](/img/structure/B121276.png)

![7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol](/img/structure/B121283.png)
![9,10-Dihydrobenzo[a]pyren-7(8h)-one](/img/structure/B121287.png)










